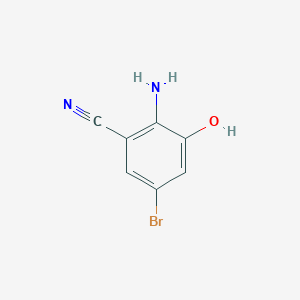![molecular formula C9H6ClIN2O2 B13922388 Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of reagents such as iodine and chlorinating agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of chlorine and iodine atoms.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine scaffold can be oxidized or reduced under specific conditions.
Radical Reactions: Functionalization via radical reactions is a common approach for modifying the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs, particularly for its potential activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
- Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Uniqueness
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and properties
Propiedades
Fórmula molecular |
C9H6ClIN2O2 |
|---|---|
Peso molecular |
336.51 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClIN2O2/c1-15-9(14)5-2-3-13-6(4-5)12-7(10)8(13)11/h2-4H,1H3 |
Clave InChI |
PUORIZXFSPTNQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=NC(=C(N2C=C1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)


![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)






![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
